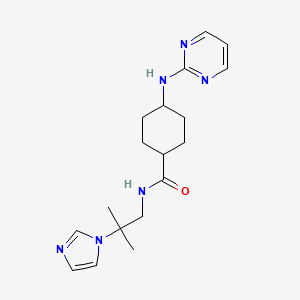![molecular formula C17H15F3N2O2 B7348409 4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide](/img/structure/B7348409.png)
4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in the regulation of gene expression, and their inhibition has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, this compound disrupts this process, leading to downregulation of oncogenes and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to inhibition of tumor growth. In preclinical models of inflammatory diseases, this compound has been shown to reduce inflammation and improve disease symptoms. However, the exact biochemical and physiological effects of this compound may vary depending on the disease and cell type being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of gene expression. However, its potency and efficacy may vary depending on the cell type and disease being studied. Additionally, this compound may have off-target effects that could interfere with experimental results.
Direcciones Futuras
For 4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide research include further preclinical studies to investigate its efficacy and safety in different disease models. Clinical trials are also needed to evaluate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, the development of more potent and selective BET inhibitors could improve the efficacy and specificity of this class of drugs.
Métodos De Síntesis
The synthesis of 4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide involves a multi-step process that starts with the reaction of 4-(difluoromethyl)-3-fluoroaniline with 2,3-epoxypropyl methanesulfonate to yield 4-(difluoromethyl)-3-fluoro-N-(2,3-epoxypropyl)aniline. This intermediate is then reacted with (S)-3-aminopyrrolidine to form 4-(difluoromethyl)-3-fluoro-N-[(2S)-3-pyrrolidin-3-yl-oxolan-2-yl]aniline. Finally, the benzamide moiety is introduced by reacting the intermediate with 4-fluorobenzoyl chloride in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. In cancer research, it has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer. This compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-13-9-11(1-2-12(13)16(19)20)17(23)22-14-5-8-24-15(14)10-3-6-21-7-4-10/h1-4,6-7,9,14-16H,5,8H2,(H,22,23)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALBKIVXPQLSD-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CC(=C(C=C2)C(F)F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1NC(=O)C2=CC(=C(C=C2)C(F)F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide](/img/structure/B7348333.png)
![(2R,3R)-3-methyl-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7348334.png)
![2-(3-chloro-4-methylphenyl)-1-[(2S)-2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7348338.png)
![[(3R,4R)-3-(1-ethylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]-pyrrolo[1,2-c]pyrimidin-3-ylmethanone](/img/structure/B7348346.png)
![(4,5-dimethylpyridin-2-yl)-[(2R)-2-[(2-ethylimidazol-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7348348.png)
![6-methoxy-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-yl]pyrimidine-4-carboxamide](/img/structure/B7348352.png)
![(2S,3S)-N-[3-(furan-2-yl)-1-methylpyrazol-4-yl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7348363.png)
![7-fluoro-N-[(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]-1-benzofuran-4-carboxamide](/img/structure/B7348367.png)
![(1-cyclobutylpyrazol-4-yl)-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]methanone](/img/structure/B7348376.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-methyl-1-benzofuran-2-carboxamide](/img/structure/B7348379.png)
![4-methoxy-6-oxo-N-[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B7348384.png)
![5-cyclopropyl-2-methyl-N-[(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7348390.png)
![[(3S,4R)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-(3-propan-2-yloxetan-3-yl)methanone](/img/structure/B7348406.png)